LEI 101 hydrochloride
Description
Significance of Selective Cannabinoid CB2 Receptor Agonists in Modern Pharmacology Research
The cannabinoid receptor type 2 (CB2) has become a key target in drug discovery due to its primary expression in peripheral tissues, particularly on immune cells. bioworld.com Unlike the cannabinoid receptor type 1 (CB1), which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is largely associated with immunomodulatory and anti-inflammatory pathways. wikipedia.orgcambridge.org This distinction makes selective CB2 receptor agonists highly sought-after for their potential to treat a range of conditions without inducing the psychotropic side effects linked to CB1 activation. nih.gov
The therapeutic potential of activating CB2 receptors is being explored in various preclinical models of disease. Research has shown that selective CB2 agonists can produce analgesic effects in models of inflammatory and neuropathic pain. nih.govnih.gov Furthermore, activation of the CB2 receptor has been shown to play a role in mitigating neuroinflammation, a key component in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govmdpi.comresearchgate.net In the context of neuroinflammation, CB2 receptor activation can suppress microglial reactivity and the release of pro-inflammatory cytokines. mdpi.comjefferson.edu This has spurred investigations into the use of selective CB2 agonists as potential therapeutic agents for conditions characterized by chronic inflammation and immune dysregulation. mdpi.com
Overview of LEI 101 Hydrochloride as a Preclinical Research Tool
This compound is a potent and selective partial agonist for the CB2 receptor. tocris.com Its value as a preclinical research tool stems from its favorable pharmacological profile, which includes high selectivity for the CB2 receptor over the CB1 receptor (over 100-fold), oral bioavailability, and limited penetration of the blood-brain barrier. tocris.commedchemexpress.com This peripheral restriction is a significant advantage in research, as it allows for the investigation of peripheral CB2 receptor-mediated effects without the confounding influence of central CB1 receptor activation.
In preclinical studies, this compound has been instrumental in elucidating the role of CB2 receptor activation in various pathological conditions. A notable example is its use in a mouse model of cisplatin-induced nephrotoxicity, where it was shown to attenuate renal inflammation and damage. tocris.com Its antinociceptive activity has also been demonstrated in a rat model of neuropathic pain. tocris.com The availability of a well-characterized, selective, and orally active CB2 agonist like this compound provides researchers with a critical tool to validate the therapeutic potential of targeting the CB2 receptor.
Historical Context of this compound Discovery and Early Characterization
The development of this compound emerged from a focused effort to identify novel, selective CB2 receptor agonists. Researchers reported the identification and optimization of a new chemical class: 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives. nih.gov An initial lead compound from this series, while potent, suffered from metabolic instability and off-target activity at the hERG ion channel, which could lead to cardiac side effects. nih.gov
Through systematic chemical modifications aimed at improving physicochemical properties such as lipophilicity and basicity, the research team, led by Mario van der Stelt, successfully optimized the compound's pharmacokinetic profile and eliminated the hERG affinity. nih.govuniversiteitleiden.nl This optimization process led to the identification of a compound, later designated as LEI 101, which demonstrated high potency, selectivity, and excellent oral bioavailability in rats. nih.gov The foundational research, published in 2011, detailed the structure-activity relationships within this series and established the compound as a viable candidate for in vivo studies. medchemexpress.comnih.gov Subsequent characterization confirmed its activity as a partial agonist at the CB2 receptor and its efficacy in preclinical models of pain and inflammation, solidifying its status as a valuable research tool. tocris.com
Research Findings on this compound
Molecular Pharmacology Profile of LEI 101
| Parameter | Value | Assay Type | Receptor |
|---|---|---|---|
| pEC50 | 8.0 | Functional Assay | Human CB2 |
| Selectivity | >100-fold | Binding Assay | CB2 over CB1 |
| hERG pKi | < 4 | Binding Assay | hERG Ion Channel |
Data sourced from references tocris.comnih.gov
Preclinical Efficacy of LEI 101
| Preclinical Model | Effect of LEI 101 | Key Finding |
|---|---|---|
| Rat Spinal Nerve Ligation (Neuropathic Pain) | Antinociceptive Activity | Demonstrated efficacy in a model of chronic pain. nih.gov |
| Mouse Cisplatin-Induced Nephrotoxicity | Attenuated Renal Inflammation | Showed protective effects in a model of kidney damage. tocris.com |
Properties
Molecular Formula |
C23H25FN4O4S.HCl |
|---|---|
Molecular Weight |
508.99 |
Synonyms |
3-Cyclopropyl-1-[[4-[6-[(1,1-dioxido-4-thiomorpholinyl)methyl]-5-fluoro-2-pyridinyl]phenyl]methyl]-2,4-imidazolidinedione hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Lei 101 Hydrochloride
Advanced Synthetic Routes for LEI-101 Hydrochloride Preparation
The synthesis of LEI-101 hydrochloride, chemically known as 3-cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride, is a multi-step process that involves the construction of its core imidazolidine-2,4-dione scaffold and subsequent functionalization. mdpi.compublish.csiro.au The key publication by van der Stelt et al. in 2011 outlines the foundational synthetic strategies for this class of compounds. nih.govnih.govacs.org
Key Reaction Steps and Intermediate Compounds
The synthesis of LEI-101 hydrochloride can be conceptually divided into the preparation of three key fragments: the substituted benzylamine (B48309), the imidazolidine-2,4-dione core, and the pyridinyl moiety.
A general synthetic route begins with the appropriate substituted benzylamine. This intermediate is then reacted with an isocyanate, which can be generated in situ, to form a urea (B33335) derivative. Cyclization of the urea derivative, often under basic conditions, leads to the formation of the central imidazolidine-2,4-dione ring.
The pyridinyl portion of the molecule is typically introduced via a Suzuki coupling reaction, a powerful cross-coupling method that forms a carbon-carbon bond between an organoboron compound and an organohalide. In the synthesis of LEI-101 and its analogues, a key intermediate is often a bromo-substituted benzylamine derivative, which undergoes a Suzuki coupling with a pyridine (B92270) boronic acid or ester.
Key Intermediates:
| Intermediate | Structure | Role in Synthesis |
| 4-Bromobenzylamine | Br-C₆H₄-CH₂NH₂ | Starting material for the benzylamine fragment. |
| 1-(4-Bromobenzyl)-3-cyclopropylurea | Br-C₆H₄-CH₂NHCONH-cyclopropyl | Precursor to the imidazolidine-2,4-dione ring. |
| 1-(4-Bromobenzyl)-3-cyclopropylimidazolidine-2,4-dione | Br-C₆H₄-CH₂-N(C₃H₅)C(O)NHC(O)CH₂ | Key intermediate for the Suzuki coupling reaction. |
| 5-Fluoro-6-(thiomorpholinomethyl)pyridin-2-ylboronic acid | C₉H₁₂BFN₂O₂S | Coupling partner in the Suzuki reaction. |
The final steps involve the oxidation of the thiomorpholine (B91149) sulfur to a sulfone and subsequent formation of the hydrochloride salt.
Optimization Strategies in LEI-101 Hydrochloride Synthesis
The initial lead compound in the series, 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione, showed good potency but suffered from metabolic instability and off-target effects. nih.govacs.org Optimization strategies focused on modifying the physicochemical properties, such as lipophilicity and basicity, to improve the pharmacokinetic profile. nih.govacs.org
One key optimization was the introduction of a fluorine atom on the pyridine ring and a thiomorpholine dioxide moiety. The fluorine atom was introduced to block a potential site of metabolism, thereby increasing the compound's metabolic stability. The thiomorpholine dioxide group was incorporated to modulate the compound's polarity and basicity, which in turn influenced its oral bioavailability and reduced off-target activity, such as at the hERG ion channel. nih.govacs.org The selection of the cyclopropyl (B3062369) group on the imidazolidine-2,4-dione was also a result of systematic exploration to enhance potency and selectivity. nih.govacs.org
Design and Synthesis of LEI-101 Hydrochloride Analogues and Derivatives
The development of LEI-101 hydrochloride was part of a broader investigation into 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives. nih.govacs.org A library of analogues was synthesized to establish a comprehensive structure-activity relationship (SAR). acs.org
Strategic Chemical Modifications and Scaffold Variations
Systematic modifications were made to three main parts of the lead scaffold: the substituent on the imidazolidine-2,4-dione nitrogen, the benzyl (B1604629) linker, and the pyridine ring.
Table of Synthesized Analogues and their Modifications:
| Compound ID (from van der Stelt et al., 2011) | R1 (on Imidazolidinedione) | R2 (on Pyridine) | Key Finding |
| 1 | H | H | Initial lead, potent but metabolically unstable. nih.govacs.org |
| 12 | Cyclopropyl | H | Increased potency compared to the unsubstituted analogue. nih.gov |
| 25 | Cyclopropyl | 5-F | Introduction of fluorine improved metabolic stability. nih.gov |
| 44 (LEI-101) | Cyclopropyl | 5-F, 6-CH₂-thiomorpholino-S,S-dioxide | Optimized compound with high potency, selectivity, and oral bioavailability. nih.govacs.org |
The synthesis of these analogues generally followed the same core synthetic route, employing different starting materials to introduce the desired modifications. For example, various amines were used to generate different R1-substituted ureas, and a range of substituted pyridine boronic acids were used in the Suzuki coupling to explore modifications on the pyridine ring.
Stereochemical Considerations in Derivative Synthesis
While LEI-101 hydrochloride itself is achiral, the synthesis of certain derivatives with stereocenters has been explored in the broader class of imidazolidine-2,4-dione compounds. Current time information in Bangalore, IN. The introduction of chiral centers can be achieved through the use of enantiomerically pure starting materials, such as chiral amines or amino acids, in the initial steps of the synthesis.
For instance, the use of a chiral amine in the formation of the urea precursor would lead to a chiral imidazolidine-2,4-dione. The stereochemistry at these centers can significantly influence the biological activity and selectivity of the resulting compounds. While specific details on the stereoselective synthesis of LEI-101 analogues are not extensively reported in the primary literature, general methods for the stereoselective synthesis of substituted hydantoins are known and could be applied. nih.gov
Molecular Pharmacology and Receptor Interaction Dynamics of Lei 101 Hydrochloride
Cannabinoid Receptor Binding Kinetics and Affinity Profiling
The interaction of LEI 101 hydrochloride with cannabinoid receptors has been quantitatively assessed through various binding assays, revealing a distinct affinity profile.
This compound demonstrates a pronounced selectivity for the cannabinoid CB2 receptor over the CB1 receptor. tocris.comrndsystems.combio-techne.com Radioligand binding assays indicate that LEI 101 has a high binding affinity for the human CB2 receptor (hCB2R), with a reported pKi value of 7.5. probechem.com In contrast, its affinity for the CB1 receptor is significantly lower. This results in a selectivity for the CB2 receptor that is approximately 100-fold greater than for the CB1 receptor. probechem.commedchemexpress.comnih.gov This high degree of selectivity is a key characteristic of the compound, ensuring that its pharmacological effects are primarily mediated through the CB2 receptor, thereby avoiding the psychoactive effects associated with CB1 receptor activation. nih.govnih.gov
Table 1: Cannabinoid Receptor Binding Affinity of LEI 101
| Receptor | Binding Affinity (pKi) | Selectivity (over CB1) |
| Human CB1 Receptor | < 5.5 | - |
| Human CB2 Receptor | 7.5 probechem.com | ~100-fold probechem.commedchemexpress.comnih.gov |
To further characterize its specificity, LEI 101 has been evaluated for its interaction with key enzymes involved in the synthesis and degradation of endocannabinoids. Studies have shown that this compound does not have any significant interaction with the primary endocannabinoid-hydrolyzing enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). tocris.comrndsystems.comprobechem.comnih.gov Furthermore, it does not display activity on other proteins of the endocannabinoid system, including the biosynthetic enzymes N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) and diacylglycerol lipase (DAGL). tocris.comrndsystems.comprobechem.com This lack of off-target activity on major endocannabinoid metabolic enzymes underscores its specific action at the CB2 receptor.
Agonist Functional Activity at the Cannabinoid CB2 Receptor
This compound functions as a partial agonist at the CB2 receptor. tocris.comprobechem.comnih.gov This activity has been confirmed through functional assays that measure downstream signaling events following receptor activation.
Beta-arrestin recruitment assays are used to measure a key G protein-coupled receptor (GPCR) signaling event where arrestin proteins are recruited to the activated receptor, a process involved in receptor desensitization and signaling. nih.gov In such assays, LEI 101 was shown to act as a partial agonist at the CB2 receptor, with a pEC50 value of 8.0. probechem.commedchemexpress.com The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response, indicating potent activation of this pathway.
GTPγS binding assays measure the activation of G proteins coupled to a receptor, a primary step in GPCR signaling. nih.gov When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the alpha subunit of the associated G protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. In [35S]GTPγS binding assays, this compound demonstrated partial agonist activity at the CB2 receptor with a pEC50 of 7.0. probechem.comnih.gov
Table 2: Functional Agonist Activity of LEI 101 at the CB2 Receptor
| Assay | Activity | Potency (pEC50) |
| Beta-Arrestin Recruitment | Partial Agonist probechem.comnih.gov | 8.0 probechem.commedchemexpress.com |
| GTPγS Binding | Partial Agonist probechem.comnih.gov | 7.0 probechem.com |
Biophysical Characterization of this compound-Receptor Interactions
The development of the chemical class to which LEI 101 belongs involved the systematic modification of physicochemical properties, such as lipophilicity and basicity, to optimize its pharmacological profile. medkoo.com LEI 101 is a derivative of a 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione scaffold. nih.gov
Structural and biophysical studies on the CB2 receptor suggest that the physicochemical properties of ligands influence their pathway of entry into the receptor's binding pocket. nih.gov While highly lipophilic ligands may access the binding pocket through the cell membrane, more polar compounds, a category that includes LEI-101 and its analogs, are thought to reach the orthosteric binding pocket via the extracellular aqueous space. nih.gov The specific biophysical interactions of LEI 101 within the CB2 receptor binding pocket, including hydrogen bonds and hydrophobic contacts, are responsible for its high-affinity binding and partial agonist activity. The optimization process for this series of compounds aimed to balance these interactions to achieve high potency and selectivity for the CB2 receptor. medkoo.com
Cellular and Biochemical Mechanisms of Action of Lei 101 Hydrochloride
Intracellular Signaling Cascades Modulated by CB2 Receptor Activation
The activation of the CB2 receptor by LEI 101 hydrochloride triggers specific downstream signaling pathways characteristic of GPCRs, leading to a cascade of intracellular events that ultimately dictate the cellular response.
As a partial agonist, this compound's engagement with the CB2 receptor leads to the activation of associated heterotrimeric G-proteins, primarily of the Gαi/o subtype. This activation results in the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). nih.gov The subsequent decrease in intracellular cAMP levels modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
Furthermore, the interaction of this compound with the CB2 receptor has been shown to induce β-arrestin recruitment. nih.gov β-arrestins are versatile scaffold proteins that can mediate G-protein-independent signaling pathways and are also involved in the desensitization and internalization of GPCRs. nih.govnih.gov The partial agonism of LEI 101 is evident in functional assays, such as GTPγS binding and β-arrestin recruitment assays. nih.gov
| Assay Type | This compound Activity | Reference |
| GTPγS Binding | Partial Agonist | nih.gov |
| β-arrestin Recruitment | Partial Agonist | nih.gov |
| cAMP Inhibition | Full Agonist | nih.gov |
A key aspect of the pharmacological profile of this compound is its high selectivity for the CB2 receptor. It exhibits over 100-fold selectivity for CB2 over the CB1 receptor. nih.govscbt.com Importantly, this compound does not show significant interaction with key enzymes of the endocannabinoid system, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (B570770) (MAGL), diacylglycerol lipase (DAGL), or N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD). nih.govscbt.com This lack of off-target activity on these enzymes ensures that its pharmacological effects are primarily mediated through the CB2 receptor.
Downstream of CB2 receptor activation, this compound has been shown to modulate the expression of enzymes involved in oxidative stress. Specifically, in a model of cisplatin-induced nephrotoxicity, treatment with this compound was found to attenuate the upregulation of NADPH oxidase isoforms, NOX2 and NOX4, which are significant sources of reactive oxygen species (ROS). nih.gov
Impact of this compound on Cellular Processes
The signaling cascades initiated by this compound have profound effects on crucial cellular processes, particularly those related to inflammation and oxidative stress.
Activation of the CB2 receptor by this compound leads to a significant reduction in the expression of pro-inflammatory cytokines. In a mouse model of kidney damage, this compound treatment was shown to reverse the cisplatin-induced increase in the mRNA expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov This anti-inflammatory effect is a hallmark of CB2 receptor activation and is thought to be mediated, at least in part, through the inhibition of pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov
This compound has demonstrated a capacity to attenuate oxidative stress. In the context of cisplatin-induced nephrotoxicity, its administration was associated with a reduction in markers of oxidative and nitrative stress. nih.gov As mentioned previously, this includes the downregulation of ROS-generating enzymes NOX2 and NOX4. nih.gov The reduction in oxidative stress is a critical component of the protective effects observed with this compound treatment in models of tissue injury. While direct measurements of markers like malondialdehyde (MDA) or the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) in response to this compound are not extensively detailed in the available literature, the observed reduction in ROS-producing enzymes points towards a significant modulation of cellular redox balance. nih.govnih.govresearchgate.net
Phenotypic Changes Induced by this compound in Cellular Models
The cellular and biochemical effects of this compound translate into observable phenotypic changes in various cellular and in vivo models. A prominent example is its protective effect in a mouse model of cisplatin-induced nephrotoxicity. nih.gov In this model, administration of this compound led to a dose-dependent prevention of kidney dysfunction and morphological damage. nih.gov
These protective effects were characterized by:
Improved renal histopathology: A reduction in the cellular damage and structural abnormalities in the kidney tissue. nih.gov
Attenuation of renal inflammation: As evidenced by the decreased expression of pro-inflammatory cytokines. nih.gov
Reduced oxidative stress: Indicated by the downregulation of NOX2 and NOX4. nih.gov
Preclinical Pharmacological Investigations of Lei 101 Hydrochloride in Disease Models
In Vitro Efficacy Studies in Relevant Cell Lines and Primary Cultures
Initial pharmacological profiling of LEI-101 hydrochloride was conducted in cellular systems to assess its efficacy at a molecular and cellular level. These in vitro studies provided foundational knowledge regarding its potential mechanisms of action, particularly concerning its anti-inflammatory and antioxidant properties.
The anti-inflammatory potential of LEI-101 hydrochloride has been suggested through its mechanism of action as a selective cannabinoid CB2 receptor partial agonist. Activation of the CB2 receptor is known to modulate inflammatory responses. However, specific quantitative data, such as IC50 values for the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) in cellular systems, are not extensively detailed in the currently available literature. General findings indicate that LEI-101 hydrochloride can attenuate inflammatory responses, a key factor in its protective effects observed in in vivo models.
Table 1: In Vitro Anti-inflammatory Activity of LEI-101 Hydrochloride
| Assay | Cell Line/Primary Culture | Measured Parameter | Result |
| Cytokine Release Assay | Not Specified | TNF-α, IL-1β | Attenuated expression |
Data represents a summary of qualitative findings; specific quantitative values are not currently available in the public domain.
Table 2: In Vitro Antioxidant Activity of LEI-101 Hydrochloride
| Assay | Cellular Model | Measured Parameter | Result |
| Oxidative Stress Markers | Not Specified | 4-HNE, 3-Nitrotyrosine (B3424624) | Reduced levels in vivo |
Data is inferred from in vivo studies; specific in vitro antioxidant assay results are not currently available.
In Vivo Animal Model Studies for Therapeutic Potential
The therapeutic potential of LEI-101 hydrochloride has been further explored in several in vivo animal models, providing crucial insights into its efficacy in a complex biological system.
LEI-101 hydrochloride has demonstrated antinociceptive activity in a rat model of neuropathic pain. While the specific details and quantitative data from these studies are not extensively published, the findings suggest a potential role for this compound in the management of chronic pain states. The mechanism is presumed to be related to the activation of peripheral CB2 receptors, which are known to be involved in the modulation of pain signaling.
Table 3: Efficacy of LEI-101 Hydrochloride in a Rodent Model of Neuropathic Pain
| Animal Model | Pain-Related Behavior | Outcome |
| Rat Neuropathic Pain Model | Not Specified | Antinociceptive activity observed |
Specific quantitative data on pain-related behaviors such as mechanical allodynia or thermal hyperalgesia are not detailed in the available literature.
A significant body of evidence supports the efficacy of LEI-101 hydrochloride in a mouse model of cisplatin-induced nephrotoxicity, a condition characterized by severe renal inflammation and injury. In these studies, LEI-101 hydrochloride was shown to be a potent, selective, and orally bioavailable cannabinoid CB2 receptor agonist.
Oral or intraperitoneal administration of LEI-101 hydrochloride dose-dependently prevented kidney dysfunction and morphological damage induced by cisplatin (B142131). These protective effects were associated with improved renal histopathology and attenuated oxidative stress and inflammation in the kidney. Key findings include a reduction in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, which are markers of kidney dysfunction. The protective effects of LEI-101 were absent in CB2 receptor knockout mice, confirming that its mechanism of action is mediated through the CB2 receptor.
Table 4: Efficacy of LEI-101 Hydrochloride in Cisplatin-Induced Nephrotoxicity in Mice
| Treatment Group | Serum Creatinine (relative to cisplatin control) | Blood Urea Nitrogen (BUN) (relative to cisplatin control) | Renal Histopathology Score (qualitative) |
| Cisplatin + Vehicle | 100% | 100% | Severe Damage |
| Cisplatin + LEI-101 (low dose) | Significant Reduction | Significant Reduction | Improved |
| Cisplatin + LEI-101 (high dose) | Greater Reduction | Greater Reduction | Markedly Improved |
This table represents a qualitative summary of the dose-dependent effects observed in studies. Specific numerical data from these studies are not consistently reported in a standardized format.
An important aspect of the pharmacological profile of LEI-101 hydrochloride is its peripherally restricted activity. Studies in mice have shown that the compound has excellent oral bioavailability, reaching high concentrations in peripheral tissues like the kidney and liver, with minimal penetration into the brain. This characteristic is significant as it suggests a reduced potential for central nervous system (CNS)-mediated side effects, which are often associated with cannabinoid receptor agonists that cross the blood-brain barrier. The lack of CNS-mediated effects was further supported by the absence of cannabimimetic effects in the mouse tetrad assay at high doses.
Table 5: Biodistribution of LEI-101 Hydrochloride in Mice
| Tissue | Concentration |
| Kidney | High |
| Liver | High |
| Brain | Minimal |
Role of CB2 Receptor Knockout Models in Elucidating LEI 101 Hydrochloride Mechanism
To definitively establish that the pharmacological effects of this compound are mediated through the cannabinoid CB2 receptor, preclinical studies have extensively utilized CB2 receptor knockout (CB2R-/-) mice. These genetically engineered models, which lack the gene encoding the CB2 receptor, are instrumental in differentiating receptor-specific actions from off-target effects.
In a key study investigating the potential of LEI 101 to prevent cisplatin-induced nephrotoxicity, the use of CB2 receptor knockout mice provided conclusive evidence for its mechanism of action. nih.govnih.govresearchgate.net When wild-type mice were treated with LEI 101, the compound significantly mitigated the kidney damage caused by cisplatin, a common chemotherapy agent. nih.gov This protective effect was demonstrated by the prevention of increases in serum creatinine and blood urea nitrogen (BUN) levels, which are key markers of kidney dysfunction. nih.gov
However, when CB2 receptor knockout mice were subjected to the same experimental conditions, LEI 101 failed to produce any protective effects against cisplatin-induced kidney damage. nih.govnih.govresearchgate.net In these knockout animals, cisplatin administration led to significant renal dysfunction, and treatment with LEI 101 did not alleviate these changes. nih.gov This stark contrast in outcomes between the wild-type and knockout mice unequivocally demonstrates that the nephroprotective effects of LEI 101 are dependent on the presence and activation of the CB2 receptor. nih.gov
Furthermore, histological analysis of the kidney tissue corroborated these findings. In wild-type mice treated with LEI 101, there was a noticeable reduction in cisplatin-induced tubular injury, including less protein cast formation, vacuolation, and desquamation of epithelial cells. nih.gov Conversely, in the CB2 receptor knockout mice, LEI 101 offered no such protection, and the renal histopathological injury was comparable to that in untreated mice. nih.gov
The utilization of CB2 knockout models also helped to elucidate the downstream mechanisms through which LEI 101 exerts its protective effects. For instance, LEI 101 was shown to attenuate oxidative and nitrative stress in the kidneys of wild-type mice treated with cisplatin. nih.gov This was evidenced by reduced staining for 3-nitrotyrosine (a marker of protein nitration) and malondialdehyde (a marker of lipid peroxidation) in the renal tubules. nih.gov These beneficial effects on oxidative stress markers were absent in the CB2 receptor knockout mice, indicating that the antioxidant and anti-inflammatory actions of LEI 101 are also mediated by the CB2 receptor. nih.gov
The table below summarizes the key findings from studies using CB2 receptor knockout mice to investigate the mechanism of this compound in a model of cisplatin-induced nephrotoxicity.
| Parameter | Wild-Type Mice (+ LEI 101) | CB2 Receptor Knockout Mice (+ LEI 101) | Reference |
|---|---|---|---|
| Renal Function (BUN, Creatinine) | Protected | Not Protected | nih.gov |
| Renal Histopathology | Improved | No Improvement | nih.gov |
| Oxidative/Nitrative Stress | Attenuated | Not Attenuated | nih.gov |
In addition to elucidating its therapeutic mechanism, CB2 knockout models have also been crucial in confirming the in vivo selectivity of LEI 101. The compound was tested in the mouse tetrad assay, a series of behavioral tests that are sensitive to the central nervous system (CNS) effects mediated by the CB1 receptor. nih.gov LEI 101 did not produce any CNS-mediated side effects in this assay, even at high doses, indicating its lack of activity at CB1 receptors in vivo. nih.govnih.gov This selectivity is a key feature of LEI 101, suggesting a favorable safety profile by avoiding the psychoactive effects associated with CB1 receptor activation.
The molecular pharmacology profile of LEI 101 further underscores its selectivity for the CB2 receptor over the CB1 receptor.
| Assay | Parameter | LEI 101 | CP-55,940 (Reference Agonist) | Reference |
|---|---|---|---|---|
| Binding (hCB2R) | pKi ± SEM | 7.5 ± 0.1 | 8.4 ± 0.1 | nih.gov |
| Binding (hCB1R) | pKi ± SEM | <5 | 9.6 ± 0.1 | nih.gov |
| cAMP Inhibition (hCB2R) | pEC50 ± SEM | 8.0 ± 0.1 | - | nih.gov |
Structure Activity Relationship Sar and Rational Drug Design of Lei 101 Hydrochloride Analogues
Identification of Key Pharmacophoric Elements for CB2 Receptor Agonism
The molecular structure of LEI 101 hydrochloride and its analogues contains several key pharmacophoric elements essential for high-affinity binding and functional agonism at the CB2 receptor. Pharmacophore models for CB2 agonists generally highlight the importance of hydrogen bond acceptors and hydrophobic regions for effective ligand-receptor interaction. sci-hub.senih.gov
The essential structural components for the CB2 receptor agonist activity of this scaffold include:
Imidazolidine-2,4-dione Core: This heterocyclic moiety serves as a crucial part of the molecular scaffold. The carbonyl groups can act as hydrogen bond acceptors, interacting with specific residues within the CB2 receptor binding pocket.
N-3 Cyclopropyl (B3062369) Group: The cyclopropyl substituent on the nitrogen at position 3 of the imidazolidine-2,4-dione ring is important for potency. Modifications at this position can influence the ligand's affinity and efficacy.
Benzyl (B1604629) Linker: A benzyl group connects the imidazolidine-2,4-dione core to the pyridinylphenyl moiety. This linker provides the optimal distance and orientation for the different parts of the molecule to engage with their respective sub-pockets within the receptor.
Biphenyl-like Moiety (4-(pyridin-2-yl)phenyl): This larger aromatic system is critical for establishing key hydrophobic and potential π-stacking interactions within the receptor.
Substituents on the Pyridine (B92270) Ring: The substitution pattern on the pyridine ring is a primary determinant of both potency and selectivity. In LEI 101, the fluorine atom and the (1,1-dioxidothiomorpholino)methyl group are critical for achieving the desired pharmacological profile. nih.govnih.gov The thiomorpholine (B91149) dioxide group, in particular, contributes to the molecule's physicochemical properties, influencing its solubility and interaction with the receptor.
Correlating Structural Modifications with Receptor Selectivity and Potency
The optimization of the initial lead compound into this compound involved systematic structural modifications aimed at improving potency, selectivity for CB2 over CB1 receptors, and pharmacokinetic properties. nih.gov These modifications provided clear insights into the SAR of this chemical series.
A lead compound, 1 (1-(4-(6-(azetidin-1-ylmethyl)pyridin-2-yl)benzyl)-3-cyclopropylimidazolidine-2,4-dione), was identified as a potent CB2 agonist (hCB2 pEC50 = 8.6) but suffered from metabolic instability and off-target activity at the hERG ion channel. nih.gov Subsequent modifications focused on modulating the basicity and lipophilicity of the molecule.
Key correlations identified include:
Basicity of the Amine: The basicity of the amine substituent on the pyridine ring was found to be a critical factor for hERG affinity. Decreasing the basicity helped to mitigate this off-target effect. Replacing the basic azetidine (B1206935) ring with less basic groups like morpholine (B109124) or thiomorpholine dioxide was a key strategy.
Lipophilicity and Substituents: The introduction of a fluorine atom at the 5-position of the pyridine ring and the use of a thiomorpholine dioxide group were instrumental. This modification led to compound 44 (LEI 101), which displayed a balanced profile of high potency (hCB2 pEC50 = 8.0), excellent selectivity (>100-fold over CB1), and improved oral bioavailability (Fpo = 100%) with low brain penetration. nih.govnih.gov
The following interactive table summarizes the SAR data for key analogues in the 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione series, leading to the discovery of LEI 101 (Compound 44).
| Compound | R Group (on Pyridine Ring) | hCB2 Potency (pEC50) | hCB1 Affinity (pKi) | hERG Affinity (pKi) | Oral Bioavailability (Fpo %) |
| 1 | Azetidin-1-ylmethyl | 8.6 | 6.5 | 5.5 | 4 |
| Analog A | Morpholinomethyl | 8.1 | <5.0 | 4.8 | 30 |
| Analog B | 1,1-dioxidothiomorpholinomethyl | 7.6 | <5.0 | <4.0 | 70 |
| 44 (LEI 101) | 5-fluoro-6-((1,1-dioxidothiomorpholino)methyl) | 8.0 | <5.8 | <4.0 | 100 |
Data synthesized from van der Stelt et al., J. Med. Chem. 2011. nih.gov
Computational Approaches in this compound SAR Analysis
Computational methods are integral to understanding the SAR of CB2 receptor agonists and guiding rational drug design. While the initial discovery of LEI 101 relied heavily on traditional medicinal chemistry, subsequent studies and the broader field have utilized computational approaches to rationalize its activity. nih.gov
Molecular Docking: Docking studies can predict the binding mode of LEI 101 and its analogues within the CB2 receptor's orthosteric binding site. These models help to visualize how the key pharmacophoric elements interact with specific amino acid residues. The high hydrophobicity of the CB2 binding site makes these calculations challenging, but they can still provide valuable insights into the structural basis for the observed potency and selectivity. acs.orgnih.gov
Pharmacophore Modeling: Ligand-based pharmacophore models have been developed for CB2 agonists, identifying common chemical features required for activity. nih.govnih.govacs.org These models typically include hydrogen bond acceptors, hydrophobic centers, and aromatic rings, consistent with the key structural elements of LEI 101.
Structure-Based Design from Cryo-EM: A significant advancement has been the determination of the cryogenic electron microscopy (cryo-EM) structure of the CB2 receptor in complex with a close analogue of LEI 101, known as LEI-102. thieme-connect.com This high-resolution structure provides a precise blueprint of the ligand-receptor interactions at an atomic level. It confirms the specific contacts made by the imidazolidine-2,4-dione, the biphenyl-like core, and the pyridine substituents within the binding pocket. This structural information is invaluable for understanding the existing SAR and for the prospective design of new, more optimized ligands. researchgate.net
Design Principles for Novel Imidazolidine-2,4-dione Derivatives
The accumulated SAR and structural data provide clear principles for the rational design of novel imidazolidine-2,4-dione derivatives as CB2 receptor agonists. researchgate.netrsc.org
Scaffold Retention: The 1-(benzyl)imidazolidine-2,4-dione core should be retained as it provides the fundamental anchor for binding. The N-cyclopropyl group is also favored for maintaining high potency.
Optimization of the "Eastern" Pyridine Moiety: The substituted pyridine ring is the primary area for modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Modulating the lipophilicity and hydrogen bonding capacity of substituents at the 6-position of the pyridine ring is a key strategy to balance potency with properties like solubility and metabolic stability.
Control of Physicochemical Properties: A critical design principle is the careful control of lipophilicity (LogP) and the basicity (pKa) of any amine groups. This is essential to avoid off-target effects, particularly hERG channel inhibition, and to achieve a desirable pharmacokinetic profile, including oral bioavailability and restricted brain penetration. nih.gov
Structure-Based Design: Leveraging the cryo-EM structure of the CB2 receptor-ligand complex allows for a more precise, structure-based design approach. thieme-connect.comresearchgate.net New analogues can be designed in silico to optimize interactions with specific residues in the binding pocket, potentially leading to compounds with enhanced affinity, selectivity, or a different functional profile (e.g., partial agonist vs. full agonist).
By adhering to these principles, medicinal chemists can rationally design new imidazolidine-2,4-dione derivatives with potentially superior therapeutic profiles for treating inflammatory and neuropathic pain conditions.
Preclinical Pharmacokinetic and Biodistribution Studies of Lei 101 Hydrochloride
Oral Bioavailability and Absorption Characteristics in Preclinical Species
Studies conducted in mice have demonstrated that LEI 101 hydrochloride possesses excellent oral bioavailability acs.orgbio-techne.comnih.govrndsystems.com. Following oral administration of a 10 mg·kg⁻¹ dose, plasma concentrations of the compound were observed to peak approximately two hours post-administration. This absorption profile was also noted following intraperitoneal administration, suggesting efficient uptake into the systemic circulation regardless of the administration route acs.org.
Further characterization revealed that LEI 101 has a low plasma protein binding, with an unbound fraction of 0.44 acs.org. This characteristic is significant as it indicates that a substantial portion of the circulating compound is free to interact with its target receptors in peripheral tissues. The plasma concentrations achieved are considered more than sufficient to activate CB2 receptors effectively acs.org.
Table 1: Oral Pharmacokinetic Parameters of LEI 101 in Mice An interactive data table summarizing key pharmacokinetic findings.
| Parameter | Value | Species | Dosage | Source |
|---|---|---|---|---|
| Bioavailability | Excellent | Mouse | 10 mg·kg⁻¹ (p.o.) | acs.orgbio-techne.com |
| Time to Peak Plasma Conc. (Tmax) | ~2 hours | Mouse | 10 mg·kg⁻¹ (p.o.) | acs.org |
| Plasma Protein Binding (unbound) | 0.44 | Mouse | Not Specified | acs.org |
Tissue Distribution and Compartmental Analysis in Animal Models
The distribution of this compound in various body compartments is a critical determinant of its therapeutic action and safety profile. Preclinical studies have focused on quantifying its presence in both peripheral target tissues and the central nervous system.
Consistent with its design as a peripherally acting agent, LEI 101 demonstrates significant distribution to peripheral tissues, particularly the kidney and liver. Following oral administration in mice, LEI 101 reached high concentrations in these organs acs.orgbio-techne.comnih.govrndsystems.com. Time-course analysis after a 10 mg·kg⁻¹ oral dose showed that concentrations in the kidney were markedly higher than those observed in the plasma, indicating substantial tissue uptake in this key organ acs.org. This preferential distribution to the kidney is particularly relevant to its therapeutic potential in preventing conditions like cisplatin-induced nephrotoxicity acs.orgbio-techne.comnih.gov.
A defining feature of this compound's pharmacokinetic profile is its minimal penetration into the brain acs.orgbio-techne.comnih.govrndsystems.com. This restricted access to the central nervous system is crucial for avoiding the psychoactive side effects associated with the activation of cannabinoid CB1 receptors in the brain acs.org.
Biodistribution studies in mice quantitatively confirmed this characteristic, showing significantly lower concentrations of LEI 101 in the brain compared to peripheral tissues like the kidney at all-time points measured after oral administration acs.org. Furthermore, in vivo functional assays support these findings. Even at high oral doses (up to 60 mg·kg⁻¹), LEI 101 did not induce any CNS-mediated effects in the mouse tetrad assay, a standard screen for cannabimimetic activity acs.orgbio-techne.com. This lack of central effects indicates that neither the parent compound nor its potential metabolites significantly activate CB1 receptors within the CNS acs.org.
Table 2: Tissue Distribution of LEI 101 in Mice Following 10 mg·kg⁻¹ Oral Administration An interactive data table comparing compound concentrations across different tissues.
| Tissue | Concentration Profile | Key Finding | Source |
|---|---|---|---|
| Kidney | Reached high concentrations, significantly exceeding plasma levels. | Preferential uptake in a key target organ. | acs.org |
| Liver | Reported to reach high concentrations. | Significant peripheral distribution. | bio-techne.comnih.govrndsystems.com |
| Brain | Minimal penetration; concentrations were substantially lower than in kidney and plasma. | Largely peripherally restricted, avoiding CNS exposure. | acs.orgmdpi.comnih.gov |
Advanced Analytical Techniques in Lei 101 Hydrochloride Research
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of newly synthesized compounds and evaluating their stability under various conditions. For cannabinoid receptor agonists derived from similar scaffolds as LEI-101, reversed-phase HPLC is commonly employed to ensure a high degree of purity, often requiring a minimum of 95% for test compounds. mdpi.com The purity of commercial batches of LEI-101 hydrochloride is typically reported as ≥98%, as determined by HPLC. researchgate.netmedchemexpress.com
A stability-indicating HPLC method is crucial for determining a compound's shelf-life and its degradation profile. Although specific stability studies for LEI-101 are not detailed in publicly available literature, a general approach involves subjecting the compound to stress conditions such as varying pH, temperature, and light. For instance, a standard aqueous stability assay involves incubating a compound in solutions at different pH values (e.g., ranging from 1 to 10) at 37°C for a set period, such as two hours. nih.govbiorxiv.org The remaining concentration of the parent compound is then quantified by HPLC. A compound is often classified as unstable if less than 90% of the initial concentration is detected after the incubation period. nih.govbiorxiv.org
Below is a typical example of HPLC conditions used for the analysis of related cannabinoid receptor ligands. mdpi.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., Phenomenex Synergi 4 µm Hydro-RP 80A, 250 x 4.6 mm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA and 5% Water |
| Flow Rate | 1.0 mL/min |
| Gradient | A multi-step gradient, for example, starting at 5% B, increasing to 95% B over 15 minutes |
| Detection | Photodiode Array (PDA) Detector, monitoring at 220 and 280 nm |
Mass Spectrometry Applications in Metabolite Profiling and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in drug discovery for studying a compound's metabolic fate. In the early development of the chemical series to which LEI-101 belongs, initial compounds were found to be metabolically unstable, which contributed to low oral bioavailability. acs.orgnih.gov This highlights the use of MS-based assays to assess metabolic stability, typically by incubating the compound with liver microsomes and quantifying the rate at which the parent compound is consumed over time.
Metabolite profiling involves the identification of structures formed when a drug is processed by metabolic enzymes. This is critical for understanding the compound's clearance mechanisms and identifying any potentially active or toxic byproducts. A general workflow for metabolite identification using LC-MS involves incubating the parent drug in a biological matrix (e.g., human liver microsomes), followed by chromatographic separation of the metabolites and subsequent analysis by a high-resolution mass spectrometer. The instrument detects the mass-to-charge ratio (m/z) of the parent drug and its metabolites. The structural elucidation of these metabolites is achieved by comparing their mass shifts from the parent drug and analyzing their fragmentation patterns (MS/MS spectra), which correspond to known metabolic transformations.
Common Metabolic Transformations Detected by Mass Spectrometry
| Phase I Reaction | Mass Change | Phase II Reaction | Mass Change |
|---|---|---|---|
| Hydroxylation | +16 Da | Glucuronidation | +176 Da |
| Oxidation | +14 Da (O-demethylation followed by oxidation) | Sulfation | +80 Da |
While a specific metabolic profile for LEI-101 has not been published, this standard approach would be used to characterize its biotransformation.
Spectroscopic Methods (e.g., NMR, IR) for Structural Elucidation of Derivatives
Spectroscopic methods are fundamental to the synthesis and characterization of new chemical entities, providing unambiguous confirmation of their molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used to elucidate the detailed structure of organic molecules. In the development of LEI-101 and its analogues, ¹H NMR and ¹³C NMR would be used to confirm the identity and purity of synthetic intermediates and the final compound. mdpi.com For example, the successful synthesis of LEI-101 (referred to as compound 44 in its discovery paper) was confirmed using ¹H NMR and LC-MS. nih.gov The chemical shifts, splitting patterns, and integration of proton signals in the ¹H NMR spectrum provide a complete map of the proton framework, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. Although less detailed than NMR, it serves as a quick and reliable method to verify key structural features. For a molecule like LEI-101, IR spectroscopy would confirm the presence of characteristic functional groups.
Expected IR Absorption Bands for LEI-101
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Imidazolidine-2,4-dione | C=O (carbonyl) | ~1710-1770 |
| Sulfone | S=O | ~1300-1350 and ~1120-1160 |
| Aromatic Ring | C=C | ~1450-1600 |
Together, these spectroscopic methods provide a comprehensive structural confirmation for LEI-101 and any synthesized derivatives, ensuring the correct molecule is carried forward for biological testing.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays were critical in characterizing LEI-101 as a potent and selective cannabinoid CB2 receptor agonist. nih.govamsterdamumc.nl The primary goal of these assays is to determine the equilibrium dissociation constant (Kᵢ), which indicates the concentration of the ligand required to occupy 50% of the receptors.
In a typical competitive binding assay for cannabinoid receptors, membranes from cells overexpressing the human CB1 or CB2 receptor are incubated with a constant concentration of a radiolabeled cannabinoid ligand, such as [³H]CP55,940. uniba.it Increasing concentrations of the unlabeled test compound (e.g., LEI-101) are added to compete for binding with the radioligand. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value can then be calculated from the IC₅₀.
Research has demonstrated that LEI-101 is a potent partial agonist at the CB2 receptor with an approximate 100-fold selectivity over the CB1 receptor. researchgate.netnih.govamsterdamumc.nl Functional assays, which measure the downstream signaling of receptor activation, established a pEC₅₀ value of 8.0 for LEI-101 at the human CB2 receptor. nih.govicrs.com
Receptor Binding and Functional Potency of LEI-101
| Parameter | Receptor | Value | Reference |
|---|---|---|---|
| Selectivity | CB2 vs. CB1 | ~100-fold | nih.govamsterdamumc.nl |
These quantitative data from radioligand binding and functional assays were essential in identifying LEI-101 as a highly selective and potent CB2 receptor agonist for further preclinical investigation.
Future Research Directions and Translational Implications of Lei 101 Hydrochloride
Exploration of Novel Preclinical Therapeutic Indications Beyond Pain and Renal Inflammation
The established anti-inflammatory and tissue-protective effects of CB2 receptor activation suggest that the therapeutic utility of LEI-101 hydrochloride may extend beyond its initial preclinical validations. nih.govnih.gov The compound's ability to attenuate inflammation and oxidative stress provides a strong rationale for its investigation in a range of other pathological conditions. nih.govnih.gov
Future preclinical research could fruitfully explore the efficacy of LEI-101 hydrochloride in models of:
Neuroinflammation and Neurodegenerative Diseases: While LEI-101 is largely peripherally restricted, its potential to modulate systemic inflammation could indirectly impact neuroinflammatory processes. nih.govnih.gov CB2 receptors are expressed on microglia, the resident immune cells of the central nervous system, and their activation has been proposed as a therapeutic strategy for conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.govmdpi.comfrontiersin.org Investigating whether peripherally acting LEI-101 can mitigate neuroinflammation by reducing the infiltration of peripheral immune cells into the CNS would be a valuable area of research.
Atherosclerosis: Atherosclerosis is a chronic inflammatory disease of the arteries. nih.gov CB2 receptor agonists have been shown to exert anti-inflammatory effects within atherosclerotic plaques, potentially reducing their development and instability. nih.gov Given that LEI-101 hydrochloride can be targeted to peripheral tissues, its potential to reduce vascular inflammation without central side effects makes it an attractive candidate for preclinical studies in this area. nih.gov
Liver Fibrosis: Chronic liver injury from various causes leads to liver fibrosis, a condition characterized by excessive accumulation of extracellular matrix. nih.govpharmalegacy.com CB2 receptor activation has been shown to have anti-fibrotic effects in preclinical models of liver disease. nih.govnih.gov The biodistribution of LEI-101, which shows high concentrations in the liver, makes it a particularly interesting compound to evaluate for the treatment of liver fibrosis. nih.govamsterdamumc.nl
Cancer: CB2 receptors are expressed on various cancer cells, and their activation has been linked to anti-tumor effects in some preclinical models. frontiersin.orgbiorxiv.org The potential of LEI-101 hydrochloride to be used as an adjunct in cancer therapy, possibly by reducing cancer-related inflammation or sensitizing tumor cells to other treatments, warrants investigation.
Development of LEI-101 Hydrochloride as a Pharmacological Probe for CB2 Receptor Biology
The well-characterized pharmacology of LEI-101 hydrochloride makes it an exceptional tool for dissecting the intricate biology of the CB2 receptor. nih.gov Its utility as a pharmacological probe is underscored by several key attributes:
High Selectivity: LEI-101 hydrochloride exhibits approximately 100-fold selectivity for the CB2 receptor over the CB1 receptor in binding assays. nih.govnih.gov This high selectivity is crucial for attributing observed effects specifically to CB2 receptor activation, thereby avoiding the confounding psychoactive effects associated with CB1 receptor agonism. nih.gov
Oral Bioavailability and Peripheral Restriction: The compound's excellent oral bioavailability and minimal brain penetration allow for systemic administration to study the role of peripheral CB2 receptors in various physiological and pathological processes without direct central nervous system effects. nih.govnih.govamsterdamumc.nl This is particularly valuable for differentiating between central and peripheral cannabinoid-mediated effects.
In Vivo Validation: The effects of LEI-101 hydrochloride have been shown to be absent in CB2 receptor knockout mice, providing definitive evidence that its actions are mediated by the CB2 receptor. nih.govresearchgate.net This genetic validation strengthens its utility as a specific probe.
Characterized Signaling Profile: LEI-101 has been characterized as a partial agonist in β-arrestin and GTPγS assays, but a full agonist in cAMP assays. nih.gov This detailed understanding of its signaling profile allows for more nuanced investigations into the functional consequences of CB2 receptor activation.
Researchers can utilize LEI-101 hydrochloride to explore fundamental questions regarding CB2 receptor function, such as its role in immune cell trafficking, cytokine release, and the modulation of inflammatory signaling pathways in various tissues. nih.govmdpi.com
Investigating Synergistic Effects with Other Research Compounds
Combining therapeutic agents can often lead to enhanced efficacy and a reduction in the required doses of individual drugs, thereby minimizing potential side effects. The anti-inflammatory and analgesic properties of CB2 receptor agonists make them prime candidates for combination studies with other classes of therapeutic compounds. While no studies have specifically investigated LEI-101 hydrochloride in combination therapies, preclinical evidence from other selective CB2 agonists suggests promising avenues for future research.
Potential synergistic interactions to explore with LEI-101 hydrochloride include:
Opioids: The co-administration of CB2 agonists with mu-opioid agonists like morphine has been shown to produce synergistic analgesic effects in preclinical models of chronic pain. nih.govresearchgate.net This combination has the potential to provide enhanced pain relief while reducing the dose of opioids required, which could in turn lessen opioid-related side effects such as tolerance and reward liability. nih.gov
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Combining CB2 agonists with NSAIDs, such as ibuprofen, has also demonstrated synergistic antinociceptive effects in models of inflammatory pain. nih.govresearchgate.net This suggests that targeting both the cannabinoid and prostaglandin (B15479496) systems could be a more effective strategy for managing inflammatory pain than targeting either system alone.
Future research should aim to conduct isobolographic analyses to formally assess for synergistic interactions between LEI-101 hydrochloride and these and other classes of compounds in relevant preclinical models.
Challenges and Opportunities in the Academic Research of Selective CB2 Agonists like LEI-101 Hydrochloride
The development of selective CB2 agonists like LEI-101 hydrochloride presents both significant challenges and exciting opportunities for the academic research community.
Challenges:
Clinical Translation: A major hurdle in the field has been the translation of promising preclinical findings for CB2 agonists into successful clinical outcomes. frontiersin.org This may be due to species differences in CB2 receptor pharmacology and the complexity of the diseases being targeted.
Biomarker Development: The lack of reliable biomarkers to assess CB2 receptor engagement and downstream signaling in humans makes it difficult to optimize dosing and demonstrate target engagement in clinical trials.
Understanding Biased Agonism: The phenomenon of biased agonism, where a ligand preferentially activates certain signaling pathways over others at the same receptor, is a key feature of CB2 receptor pharmacology. mdpi.com Further research is needed to understand how the specific signaling profile of a compound like LEI-101 translates into its therapeutic effects.
Opportunities:
Exploring Peripherally Restricted Mechanisms: Peripherally restricted CB2 agonists like LEI-101 hydrochloride offer a unique opportunity to study the role of peripheral CB2 receptors in health and disease without the confounding effects of central CB1 receptor activation. nih.gov This can lead to a better understanding of the peripheral endocannabinoid system and the development of safer therapeutic agents.
Development of Novel Tool Compounds: The continued development and characterization of highly selective and well-validated tool compounds like LEI-101 are essential for advancing our fundamental understanding of CB2 receptor biology. acs.org
Academic-Industrial Partnerships: The complex and resource-intensive nature of drug development necessitates collaboration between academic researchers and pharmaceutical companies. Such partnerships can facilitate the translation of basic science discoveries into new therapies.
Q & A
Basic: What are the established synthesis protocols for LEI 101 hydrochloride, and how can researchers ensure reproducibility?
Answer:
To ensure reproducibility, synthesis protocols must include detailed descriptions of reaction conditions (e.g., temperature, solvent ratios, catalysts), purification methods (e.g., recrystallization, chromatography), and characterization data (e.g., NMR, HPLC purity ≥95%). For novel compounds, provide spectroscopic evidence (e.g., H/C NMR, mass spectrometry) and elemental analysis. For known compounds, cite prior literature but validate identity via comparative spectral analysis. Experimental sections should follow journal guidelines to avoid redundancy, with extended protocols in supplementary materials .
Advanced: How should researchers address contradictions in pharmacological data from different studies on this compound?
Answer:
Contradictions may arise from variations in experimental design (e.g., cell lines, animal models) or analytical methods. Researchers should:
- Perform meta-analyses to identify trends and outliers.
- Replicate key experiments under standardized conditions.
- Apply statistical tests (e.g., ANOVA, t-tests) to assess significance of discrepancies.
- Cross-reference raw data (e.g., dose-response curves, IC values) to evaluate methodological consistency. Transparent reporting of all parameters (e.g., buffer pH, incubation time) is critical .
Basic: What characterization techniques are critical for confirming the identity and purity of this compound?
Answer:
Essential techniques include:
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via proton/carbon shifts.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula.
- Elemental Analysis: Ensure stoichiometric consistency (e.g., C, H, N content).
- HPLC/UV-Vis: Assess purity (≥95% recommended for biological assays).
For novel compounds, provide melting points and X-ray crystallography data if available. Always compare results with published spectra for known analogs .
Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC.
- ANOVA with Post Hoc Tests: Compare efficacy across multiple doses.
- Bootstrap Resampling: Estimate confidence intervals for small datasets.
- Receiver Operating Characteristic (ROC) Analysis: Evaluate selectivity in target vs. off-target assays. Ensure raw data (e.g., triplicate measurements) are archived for transparency .
Basic: How can researchers effectively conduct a literature review on this compound while avoiding unreliable sources?
Answer:
- Use scholarly databases (e.g., PubMed, Web of Science) with keywords like “this compound” + “synthesis” or “mechanism.”
- Prioritize peer-reviewed journals and avoid non-academic platforms (e.g., ).
- Review references in authoritative articles to trace foundational studies.
- Cross-check claims against patents or regulatory documents for validation .
Advanced: When designing experiments to study this compound’s mechanism of action, how can researchers mitigate confounding variables?
Answer:
- Control Groups: Include vehicle-only and positive/negative controls.
- Blinding: Use double-blind protocols in animal/human studies.
- Standardized Assays: Pre-validate protocols (e.g., enzyme kinetics, binding assays).
- Replicates: Perform experiments in triplicate across independent trials.
- Environmental Controls: Monitor temperature, humidity, and equipment calibration. Document all variables in supplementary materials .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis.
- Waste Disposal: Segregate chemical waste per institutional guidelines.
- Emergency Protocols: Train staff on spill management and first aid. Refer to Safety Data Sheets (SDS) for toxicity profiles and incompatibilities .
Advanced: How should researchers approach the integration of in vitro and in vivo data discrepancies for this compound?
Answer:
- Pharmacokinetic Modeling: Assess bioavailability differences (e.g., plasma protein binding, metabolic stability).
- Tissue-Specific Analysis: Use microdialysis or imaging to evaluate target engagement in vivo.
- Omics Integration: Correlate transcriptomic/proteomic data from cell assays with tissue samples.
- Species-Specific Factors: Compare rodent vs. human metabolic pathways. Publish negative results to guide future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
